molecular formula C11H10BrN3O2 B13437095 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13437095
M. Wt: 296.12 g/mol
InChI Key: OIBVCNJSDXKCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo and methoxy group on the benzyl ring, which is attached to a triazole ring with a carbaldehyde functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to form 5-bromo-2-methoxybenzyl azide. The azide is then reacted with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. Finally, the triazole derivative is oxidized to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide formation.

Major Products Formed

    Oxidation: 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: 1-(5-azido-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the bromo and methoxy groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the triazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carbaldehyde

InChI

InChI=1S/C11H10BrN3O2/c1-17-11-3-2-9(12)4-8(11)5-15-6-10(7-16)13-14-15/h2-4,6-7H,5H2,1H3

InChI Key

OIBVCNJSDXKCAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.